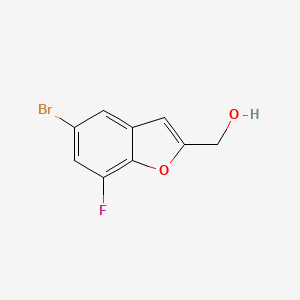

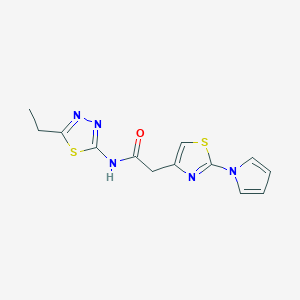

(5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

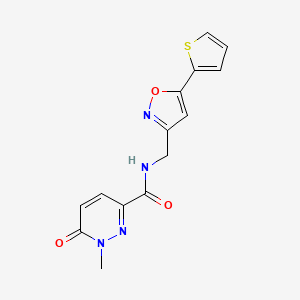

The synthesis and study of benzofuran derivatives, including those substituted with halogens, are of significant interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic syntheses. The compound "(5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol" falls within this category, suggesting its relevance in these fields.

Synthesis Analysis

Synthesis approaches for benzofuran derivatives typically involve nucleophilic aromatic substitution reactions, as well as the use of boric acid ester intermediates and Grignard reagents followed by oxidation processes. For example, fluorination of fluorophores, including benzofuran derivatives, can enhance their photostability and spectroscopic properties, as demonstrated by Woydziak et al. (2012) in their synthesis of fluorinated benzophenones and related compounds (Woydziak, Fu, & Peterson, 2012).

Molecular Structure Analysis

The molecular structures of benzofuran derivatives are often confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) is also used to calculate molecular structures, which are then compared with experimental data to ensure consistency (Huang et al., 2021).

Scientific Research Applications

Reactivity and Mechanisms

Methoxy-dehalogenation Reactivity : The reactivity of various halogenobenzofurazans, including compounds similar to (5-Bromo-7-fluoro-1-benzofuran-2-yl)methanol, in methanol has been explored. These reactions follow a two-step mechanism of SNAr type, with nitro-groups influencing substitution rates (Monte et al., 1971).

Solvolysis in Methanol : Research on 1-fluoro-1-bromo-2-arylcyclopropanes, which shares a similar halogenated structure, shows predominant retention of the three-membered ring in methanol under certain conditions (Aksenov & Terent'eva, 1978).

Electrocatalytic Synthesis : Electrocatalytic methods have been used for synthesizing compounds like dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], which involve benzofuran structures, in methanol (Ryzhkov et al., 2021).

Synthesis and Characterization

Synthesis of Derivatives : Synthesis of heterocycles derived from compounds like this compound in methanol has been studied, leading to a range of antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

α-Fluorination of Ketones : Research on α-fluorination of ketones in methanol offers insights into the regiospecific transformation of related compounds, indicating the versatility of these reactions for chemical synthesis (Stavber, Jereb, & Zupan, 2002).

Reactivity with Nucleophiles : The reactivity of similar compounds like 2-fluoro-5-nitrothiophene in methanol has been studied, showing faster reactions compared to other halogenated analogs (Guanti, Thea, & Leandri, 1975).

Antimicrobial and Antiproliferative Activities

Antimicrobial and Antiproliferative Properties : Studies on novel benzofuran derivatives, akin to this compound, reveal significant antimicrobial activity, demonstrating the potential medicinal applications of these compounds (Kenchappa et al., 2016).

α-Amylase Inhibitors and Radical Scavengers : Research on benzofuran-2-yl(phenyl)methanone derivatives shows promising α-amylase inhibitory and radical scavenging activities, highlighting the potential for therapeutic applications (Ali et al., 2020).

Synthesis and Biological Activity : The synthesis of biologically active compounds, including those similar to this compound, has led to the discovery of compounds with notable antibacterial and antifungal properties (Omolo et al., 2011).

Polymer Synthesis and Characterization : Novel methacrylate monomers containing benzofuran side groups have been synthesized and characterized, showcasing the versatility of these compounds in polymer science (Koca et al., 2012).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the formation of Aβ fibrils, which are associated with Alzheimer’s disease .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s molecular weight is 24505 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Benzofuran compounds are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran compounds .

properties

IUPAC Name |

(5-bromo-7-fluoro-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFAJXJQMZRCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)